
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene is an organic compound that belongs to the family of chlorinated aromatic compounds These compounds are characterized by the presence of chlorine atoms attached to the benzene ring, which can significantly alter their chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene typically involves the chlorination of a suitable precursor compound. One common method is the chlorination of 2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to convert the methylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic or neutral medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an anhydrous solvent.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives or dechlorinated products.
科学研究应用
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the methylsulfanyl group can influence the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar Compounds
1,5-Dichloro-2,4-bis(trichloromethyl)benzene: Another chlorinated aromatic compound with multiple chlorine atoms and different substituents.
1-Chloro-2-methyl-4-nitrobenzene: A chlorinated nitroaromatic compound with different functional groups.
Uniqueness
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene is unique due to the presence of both chlorine atoms and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
66640-44-6 |
|---|---|
分子式 |
C13H8Cl4S |
分子量 |
338.1 g/mol |
IUPAC 名称 |
1,5-dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C13H8Cl4S/c1-18-12-6-8(15)5-11(17)13(12)9-3-2-7(14)4-10(9)16/h2-6H,1H3 |
InChI 键 |
MTQVXHJQDGNLED-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=CC(=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


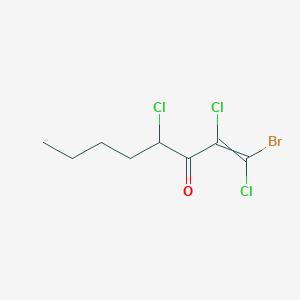
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)

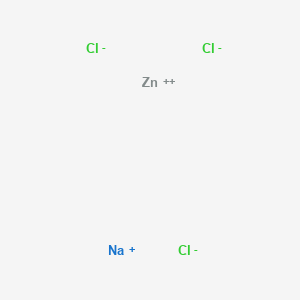
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
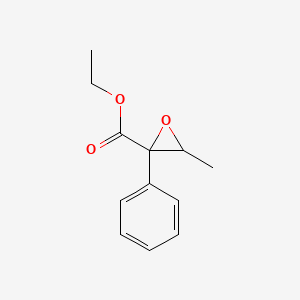
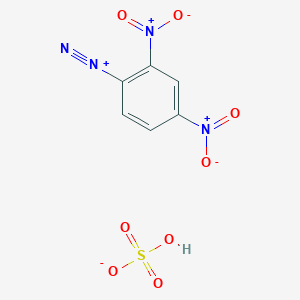
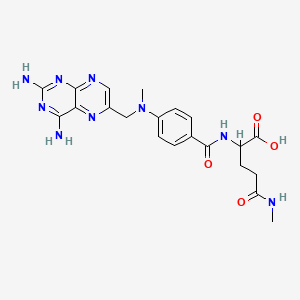

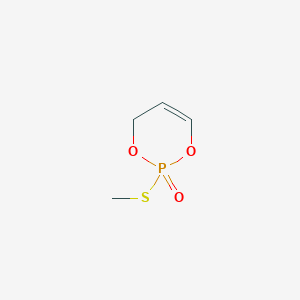
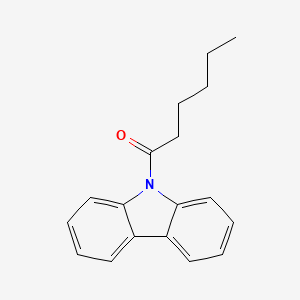
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)
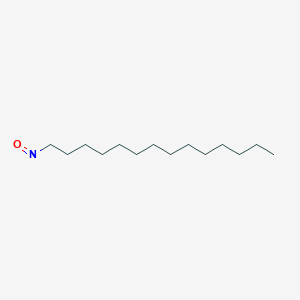
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)
